![molecular formula C14H18N2O4 B1328811 [(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid CAS No. 1142211-76-4](/img/structure/B1328811.png)
[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid
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Overview
Description
[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid is a compound that falls within the class of morpholine derivatives. These compounds have been studied for their potential applications in various fields, including medicinal chemistry. Morpholine derivatives are known for their broad spectrum of biological activities, which makes them a subject of interest for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and the need for optimization to improve yields and stability. For instance, the introduction of a gem-dimethyl group on the morpholine core has been shown to enhance plasmatic stability while maintaining antifungal activity . This suggests that careful modification of the morpholine structure can lead to compounds with improved pharmacokinetic properties.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial in determining their biological activity and interaction with biological targets. Vibrational spectral analysis and quantum chemical computations, such as those performed at the MP2 level with a 6-31G(d,) basis set, can provide insights into the equilibrium geometry, bonding features, and vibrational wavenumbers of these compounds . Such analyses are essential for understanding the molecular basis of the compound's activity and for guiding further structural modifications.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, which are essential for their synthesis and potential applications. For example, the acetic acid-catalyzed ring-opening reaction of related oxazolinone compounds with amino acid esters has been studied, revealing second-order kinetics and the influence of substituents on reaction rates . Additionally, acid-catalyzed oligomerization reactions involving morpholine and benzylideneanilines have been explored, leading to the synthesis of hexahydro-4-aza-s-indacene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as their spectroscopic characteristics, nonlinear optical properties, and thermal behavior, are important for their practical applications. Density functional theory (DFT) studies can provide valuable information on these properties, including polarizability, hyperpolarizability, and thermodynamic properties like heat capacity, entropy, and enthalpy changes . The molecular electrostatic potential (MESP) and energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical parameters that can influence the reactivity and stability of these compounds .
Scientific Research Applications
Antimicrobial Activity : A class of compounds synthesized from hydroxyphenylacetic acid, including the morpholine derivative, has been studied for antimicrobial activity. These compounds, characterized through various spectral studies, demonstrated significant antimicrobial properties against a variety of fungal and bacterial strains, indicating their potential as effective antimicrobial agents (Jayadevappa et al., 2012).
Synthesis of Biologically Active Compounds : Another research area involves the synthesis of 1,3,4-oxadiazole derivatives using morpholine as a starting material. These compounds, characterized through spectral studies, are being developed for their biological activity, including potential anti-inflammatory effects (Somashekhar & Kotnal, 2019).
Synthesis of Heterocyclic Scaffolds : Research into the synthesis of novel heterocyclic scaffolds, such as dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, demonstrates the versatility of morpholine derivatives. These compounds can be transformed into various valuable heterocyclic building blocks, showcasing their potential in diverse chemical applications (Pandey et al., 2012).
Antifungal Agents : Morpholine derivatives, specifically 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as promising broad-spectrum antifungal agents. Their synthesis and characterization indicate effectiveness against various fungi species, including Candida and Aspergillus species (Bardiot et al., 2015).
Peptidomimetic Chemistry : The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester has implications in peptidomimetic chemistry. This compound demonstrates compatibility with solid-phase peptide synthesis, expanding its application in the synthesis of peptide-based compounds (Sladojevich et al., 2007).
Synthesis of Novel Derivatives : The synthesis of various novel derivatives of 1,3,4-oxadiazoles, starting from morpholine, has been explored. These derivatives have shown potential in pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties (Somashekhar & Kotnal, 2020).
Structural Optimization for Pharmacological Applications : Research into structural modifications of morpholine derivatives has led to the discovery of potent compounds with various pharmacological applications. This includes the development of long-acting antagonists targeting specific receptors, indicating potential in treating chronic disorders (Hale et al., 1998).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with theGenome polyprotein in the Hepatitis C virus genotype 1b (isolate BK) .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a broad spectrum of biological activities .
properties
IUPAC Name |
2-(N-(2-morpholin-4-yl-2-oxoethyl)anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(15-6-8-20-9-7-15)10-16(11-14(18)19)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAARZLVBWMPPAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224959 |
Source
|
Record name | Glycine, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142211-76-4 |
Source
|
Record name | Glycine, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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